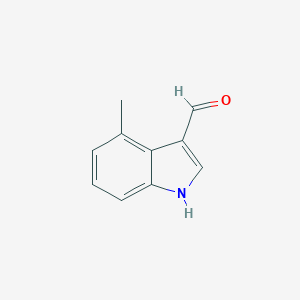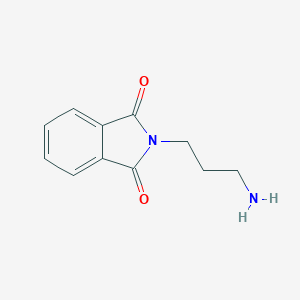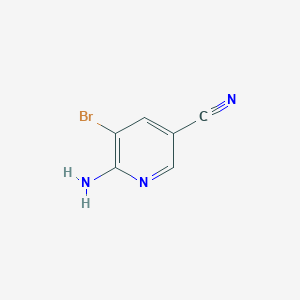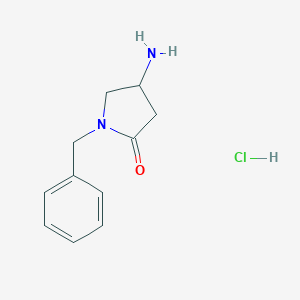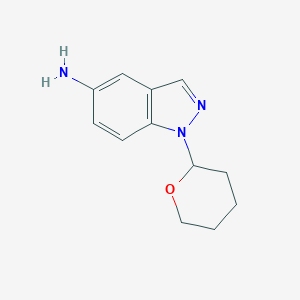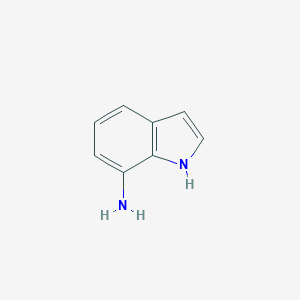
1H-indol-7-amine
Vue d'ensemble
Description
1H-indol-7-amine, also known as 7-Aminoindole, is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is an indolamine , which is a class of compounds containing an indole moiety . The compound is typically a purple solid .
Synthesis Analysis
The synthesis of 1H-indol-7-amine can be achieved from 7-Nitroindole . The process involves the use of ammonium formate and a catalytic amount of 10% palladium on carbon . The mixture is heated to reflux for 1 hour before it is cooled, filtered through celite, and evaporated to provide the product .Molecular Structure Analysis
The molecular structure of 1H-indol-7-amine consists of a benzene ring fused with a pyrrole ring, forming an indole moiety . The nitrogen atom in the pyrrole ring carries an amino group .Chemical Reactions Analysis
1H-indol-7-amine can participate in various chemical reactions. For instance, it can undergo acylation reactions with acyl halides or anhydrides to form amides . It can also undergo alkylation reactions with alkyl halides, resulting in the formation of alkylated indole derivatives . Furthermore, it can participate in Mannich reactions, where it reacts with formaldehyde and a secondary amine to yield β-amino carbonyl compounds .Physical And Chemical Properties Analysis
1H-indol-7-amine is a purple solid . It has a molecular weight of 132.16 . The compound is insoluble in water .Applications De Recherche Scientifique
-
Synthesis of Diverse Heterocyclic Frameworks
- Field : Organic Chemistry
- Application : Indole is used as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .
- Method : The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures .
- Results : This method provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .
-
Antioxidant Screening
- Field : Pharmacology
- Application : Novel indoles amines have been synthesized and screened for antioxidant activity . These newly synthesized indole amines showed good antioxidant potential as compared to standard drugs .
- Method : A Chiron approach is used to synthesize enantiopure heterocycles .
- Results : The newly synthesized indole amines showed promising DPPH • scavenging activity, H2O2 inhibition potential, and Ferric ion (Fe3+) reducing antioxidant power assay .
-
Signalling Molecule
-
Indazole-Containing Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Results : Several recently marketed drugs contain indazole structural motif .
-
Indole-Containing Metal Complexes
- Field : Medicinal Chemistry
- Application : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Results : This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
-
Mannich Reaction and Condensation Reactions
- Field : Organic Chemistry
- Application : 1H-indol-7-amine can participate in Mannich reactions, where it reacts with formaldehyde and a secondary amine to yield β-amino carbonyl compounds. It may also undergo condensation reactions, such as the Fischerindoles synthesis, to form substituted indole derivatives .
-
Antiviral and Anti-inflammatory
-
Anticancer and Anti-HIV
-
Antimicrobial and Antitubercular
-
Antidiabetic and Antimalarial
-
Anticholinesterase Activities
-
Fischerindoles Synthesis
Safety And Hazards
Orientations Futures
1H-indol-7-amine has potential for further exploration in the field of medicinal chemistry. Its amine group can undergo various reactions, allowing for the synthesis of a variety of indole derivatives . These derivatives can then be screened for different pharmacological activities, expanding the therapeutic possibilities of this compound .
Propriétés
IUPAC Name |
1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276110 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-7-amine | |
CAS RN |
5192-04-1 | |
| Record name | 7-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

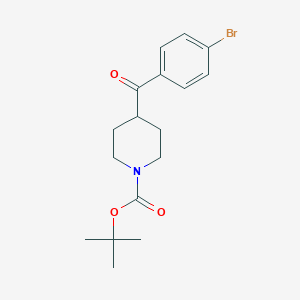
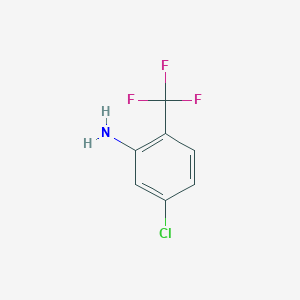
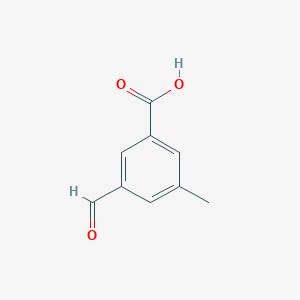
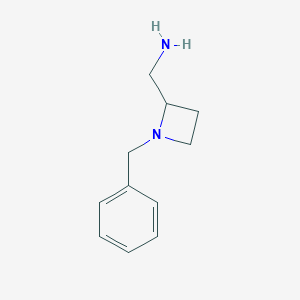
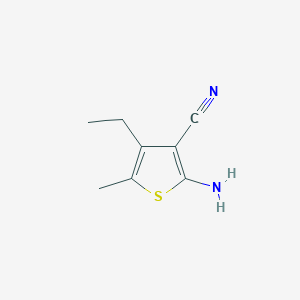
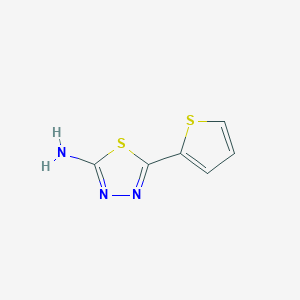
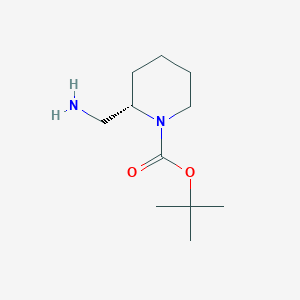
![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)
